N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The phenylethyl group can be introduced via Friedel-Crafts alkylation, and the dihydrobenzofuran ring can be formed through cyclization reactions involving phenolic compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, could be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole and dihydrobenzofuran rings can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield more saturated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The phenylethyl and dihydrobenzofuran groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
1-(1H-Benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: Known for its anticancer activity.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: A potent antiviral agent.
Uniqueness
What sets N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE apart is its unique combination of structural features, which may confer distinct biological and chemical properties. The presence of both benzimidazole and dihydrobenzofuran rings, along with the phenylethyl group, provides a versatile scaffold for further functionalization and optimization .
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide |
InChI |
InChI=1S/C26H25N3O2/c30-25(13-11-19-10-12-24-20(16-19)14-15-31-24)27-23(17-18-6-2-1-3-7-18)26-28-21-8-4-5-9-22(21)29-26/h1-10,12,16,23H,11,13-15,17H2,(H,27,30)(H,28,29) |
InChI Key |
SXVCLXYXAQNESX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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